2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthetic Methods and Pharmacological Properties : Research by Vardanyan (2018) discusses the synthesis methods and pharmacological properties of derivatives of piperidin-1-yl propan- and butan-1-ol, including compounds related to 2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one (Vardanyan, 2018).
Anti-Inflammatory Applications : A study by Goudie et al. (1978) found that compounds related to 4-(6-Methoxy-2-naphthyl)butan-2-one, which shares structural similarities with this compound, exhibited significant anti-inflammatory activity (Goudie et al., 1978).
Crystal Structure Analysis : Research by Gzella et al. (1999) focused on the crystal structure of a compound similar to this compound, providing insights into the spatial arrangement and potential interactions of such compounds (Gzella et al., 1999).
Blood Platelet Aggregation Inhibition : Grisar et al. (1976) investigated compounds including (2-piperidinyl)ethanones for their ability to inhibit blood platelet aggregation, an important factor in cardiovascular health (Grisar et al., 1976).
Chemical Synthesis and Characterization : Cheng De-ju (2014, 2015) conducted studies on the synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists, which are important in the development of novel therapeutic agents (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Application in Antidiabetic Compounds : A study by Devine et al. (2020) explores the association of a compound with antidiabetic potential with 2-hydroxypropyl-β-cyclodextrin, which may have implications for improving solubility and bioavailability (Devine et al., 2020).
Future Directions
Properties
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-9(11)10(14)12-5-3-8(7-13)4-6-12/h8-9,13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJAFIDGDHZACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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